molecular formula C24H20FN3O4S B14814814 (R)-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

(R)-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione

Cat. No.: B14814814
M. Wt: 465.5 g/mol
InChI Key: XYMFWSVWUKHXBM-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a complex organic compound characterized by its unique structure, which includes a combination of fluorinated dibenzothiepin and oxazino-pyrido-triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the dibenzothiepin core, followed by the introduction of the fluorine atom. Subsequent steps involve the formation of the oxazino-pyrido-triazine ring system through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its fluorinated moiety enhances its binding affinity and selectivity, making it a valuable tool in biochemical assays.

Medicine

In medicine, ®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of ®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated moiety enhances its binding affinity, allowing it to effectively modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-12-((S)-8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione stands out due to its unique combination of fluorinated dibenzothiepin and oxazino-pyrido-triazine moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H20FN3O4S

Molecular Weight

465.5 g/mol

IUPAC Name

(3R)-2-[(11S)-8-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C24H20FN3O4S/c25-15-5-6-16-14(11-15)13-33-19-4-2-1-3-17(19)21(16)28-20-12-32-10-9-26(20)24(31)22-23(30)18(29)7-8-27(22)28/h1-8,11,20-21,30H,9-10,12-13H2/t20-,21+/m1/s1

InChI Key

XYMFWSVWUKHXBM-RTWAWAEBSA-N

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C=C(C=C5)F)O

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C=C(C=C5)F)O

Origin of Product

United States

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